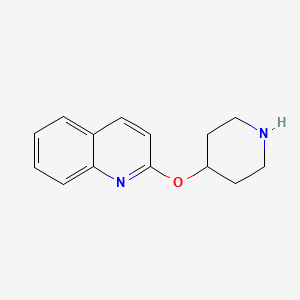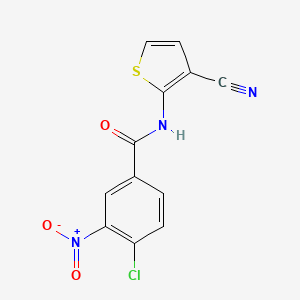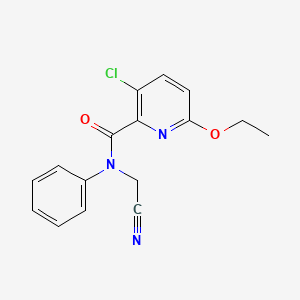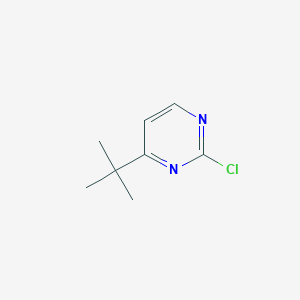
N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide, also known as CDPPA, is a small molecule that has been extensively studied for its potential therapeutic applications. CDPPA is a modulator of the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including pain perception, learning and memory, and neuroprotection. In recent years, CDPPA has emerged as a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Mecanismo De Acción
N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide is a modulator of the sigma-1 receptor, a protein that is involved in a variety of physiological processes. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium signaling, protein folding, and lipid metabolism. This compound binds to the sigma-1 receptor and stabilizes its conformation, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to enhance the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons. This compound has also been shown to reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide has several advantages for lab experiments. It is a small molecule that can easily cross the blood-brain barrier, making it suitable for studying the effects of sigma-1 receptor modulation in the brain. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the study of N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide. One area of research is the development of more potent and selective sigma-1 receptor modulators. Another area of research is the investigation of the therapeutic potential of this compound in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, the mechanisms underlying the neuroprotective effects of this compound need to be further elucidated, and its effects on other physiological processes, such as metabolism and immune function, need to be studied.
Métodos De Síntesis
N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-pyrrolidinone with 1-bromo-2-methylpropane, followed by reaction with cyanogen bromide and then with 2-dimethylaminoethylamine. Alternatively, this compound can be synthesized using the reaction of 2-pyrrolidinone with 1-bromo-2-methylpropane, followed by reaction with sodium cyanide and then with 2-dimethylaminoethylamine.
Aplicaciones Científicas De Investigación
N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to have neuroprotective effects, to improve cognitive function, and to reduce inflammation. This compound has also been shown to enhance the efficacy of other drugs, such as antidepressants and antipsychotics.
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-10(2)12(3,9-13)14-11(16)8-15-6-4-5-7-15/h10H,4-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOPQJZBGOFYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-[5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2637589.png)
![N-[2-methyl-4-[3-methyl-4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2637594.png)
![1-(4-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine hydrobromide](/img/structure/B2637595.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2637596.png)

![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2637599.png)


![N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]but-2-ynamide](/img/structure/B2637603.png)
![7-isopropyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637604.png)

![6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/no-structure.png)

